

4-Iodo-2,3-dimethylphenol chemical structure and bonding

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Compound of Interest

Compound Name: **4-Iodo-2,3-dimethylphenol**

Cat. No.: **B101308**

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An In-depth Technical Guide on the Chemical Structure and Bonding of **4-Iodo-2,3-dimethylphenol**

This technical guide provides a comprehensive analysis of **4-Iodo-2,3-dimethylphenol**, a halogenated aromatic compound of interest to researchers in organic synthesis and drug development. The document details its chemical and physical properties, explores the nuances of its molecular structure and bonding, outlines a plausible synthetic pathway and characterization workflow, and discusses its potential reactivity.

Chemical Identity and Physical Properties

4-Iodo-2,3-dimethylphenol is a substituted phenol featuring an iodine atom and two methyl groups on the aromatic ring. Its unique substitution pattern influences its chemical properties and reactivity.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-iodo-2,3-dimethylphenol [1]
Synonyms	2,3-DIMETHYL-4-IODOPHENOL, Phenol, 4-iodo-2,3-dimethyl-[1][2][3]
CAS Number	17938-69-1[1][2][3]
Molecular Formula	C ₈ H ₉ IO[1][2][3]
Molecular Weight	248.06 g/mol [1][2]
Canonical SMILES	CC1=C(C=CC(=C1C)I)O[1]
InChI	InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3[1]

| InChIKey | LLSRHWKZLHNAMI-UHFFFAOYSA-N[[1](#)] |

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	2.9	PubChem [1]
Topological Polar Surface Area (TPSA)	20.23 Å ²	ChemScene [2]
Hydrogen Bond Donor Count	1	ChemScene [2]
Hydrogen Bond Acceptor Count	1	ChemScene [2]

| Rotatable Bond Count | 0 | [ChemScene](#)[[2](#)] |

Chemical Structure and Bonding

The structure of **4-iodo-2,3-dimethylphenol** is defined by a central benzene ring with four substituents. The relative positions of these groups are critical to the molecule's electronic properties and chemical behavior.

- **Aromatic Core:** The foundation is a six-carbon benzene ring, characterized by a delocalized π -electron system that imparts aromatic stability. The C-C bonds within the ring are intermediate in length and strength between single and double bonds.
- **Substituents and Bonding:**
 - **Hydroxyl Group (-OH):** A hydroxyl group is covalently bonded to carbon-1 of the ring. The C-O and O-H bonds are polar covalent bonds. This group is a strong activating group and directs incoming electrophiles to the ortho and para positions.
 - **Methyl Groups (-CH₃):** Two methyl groups are covalently bonded at positions 2 and 3. These are electron-donating groups through induction and hyperconjugation, thus activating the ring towards electrophilic substitution.[4][5]
 - **Iodine Atom (-I):** A large halogen atom is covalently bonded at position 4. The C-I bond is the weakest and most polarizable bond among the substituents. While halogens are traditionally deactivating due to their inductive electron-withdrawing effect, they are also ortho-, para-directors because of resonance effects involving their lone pairs.
- **Electronic Effects:** The interplay of these substituents creates a unique electronic environment. The powerful activating effects of the hydroxyl and methyl groups are somewhat tempered by the deactivating inductive effect of the iodine atom. The substitution pattern—with the position para to the hydroxyl group occupied by iodine—will significantly influence the molecule's reactivity in, for example, electrophilic aromatic substitution reactions.

Synthesis and Characterization

While specific literature detailing the synthesis of **4-Iodo-2,3-dimethylphenol** is scarce, a logical pathway can be proposed based on standard organic chemistry protocols for the iodination of activated phenols.

Experimental Protocol: Proposed Synthesis

The synthesis would start from the commercially available precursor, 2,3-dimethylphenol.[4][5] The iodination is an electrophilic aromatic substitution, where the hydroxyl and methyl groups direct the incoming electrophile (I⁺) to the available ortho and para positions. The position para

to the strong -OH activator (C4) is sterically accessible and electronically favored, making it the likely site of iodination.

Objective: To synthesize **4-Iodo-2,3-dimethylphenol** via electrophilic iodination of 2,3-dimethylphenol.

Materials:

- 2,3-dimethylphenol
- N-Iodosuccinimide (NIS) or Iodine (I₂)
- Acetonitrile (solvent)
- Sodium bicarbonate (NaHCO₃)
- Sodium thiosulfate (Na₂S₂O₃)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Methodology:

- Reaction Setup: A solution of 2,3-dimethylphenol (1.0 equivalent) in acetonitrile is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
- Iodination: N-Iodosuccinimide (1.1 equivalents) is added portion-wise to the stirred solution over 15 minutes. The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.
- Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Quenching and Workup: The reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine. The mixture is then diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **4-Iodo-2,3-dimethylphenol**.

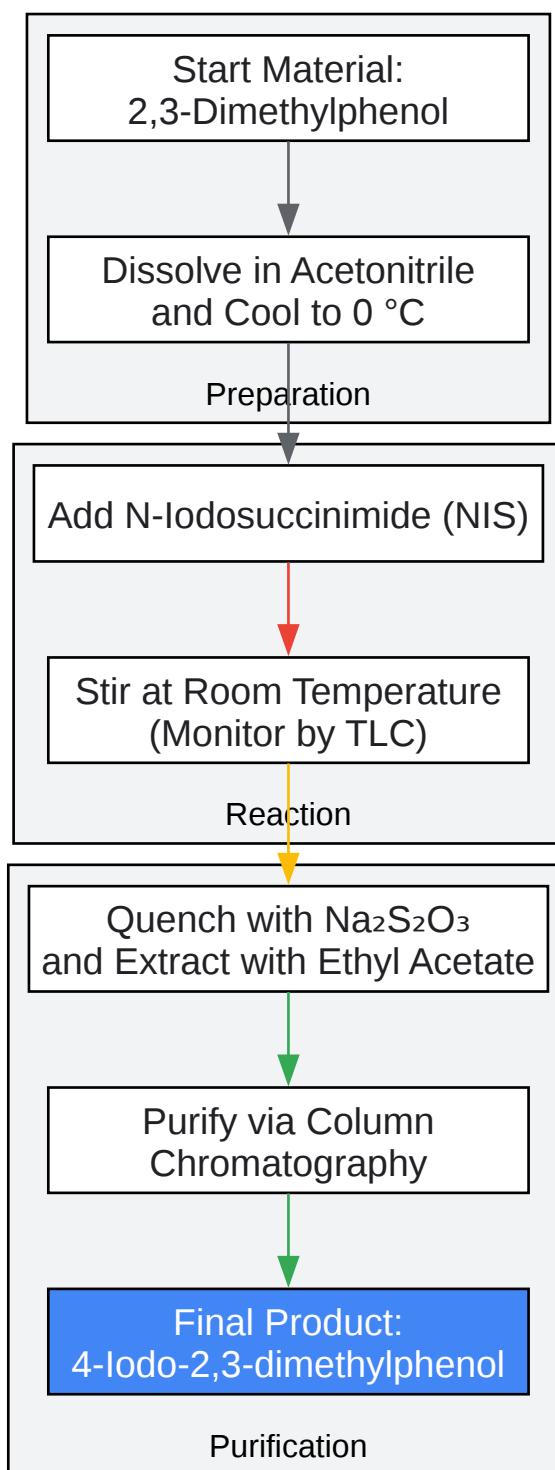


Figure 1: Proposed Synthesis Workflow

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Figure 1: Proposed Synthesis Workflow

Characterization Workflow

Confirmation of the structure of the synthesized product would require a combination of spectroscopic techniques.

- Mass Spectrometry (MS): To confirm the molecular weight (248.06 g/mol) and isotopic pattern characteristic of an iodine-containing compound.
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the phenol (\sim 3200-3600 cm^{-1}) and C-H and C=C stretches of the aromatic ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show distinct signals for the two aromatic protons, the phenolic -OH proton, and the two different methyl groups.
 - ^{13}C NMR: Would show eight distinct carbon signals, confirming the substitution pattern. The carbon attached to the iodine would appear at a characteristically low field.

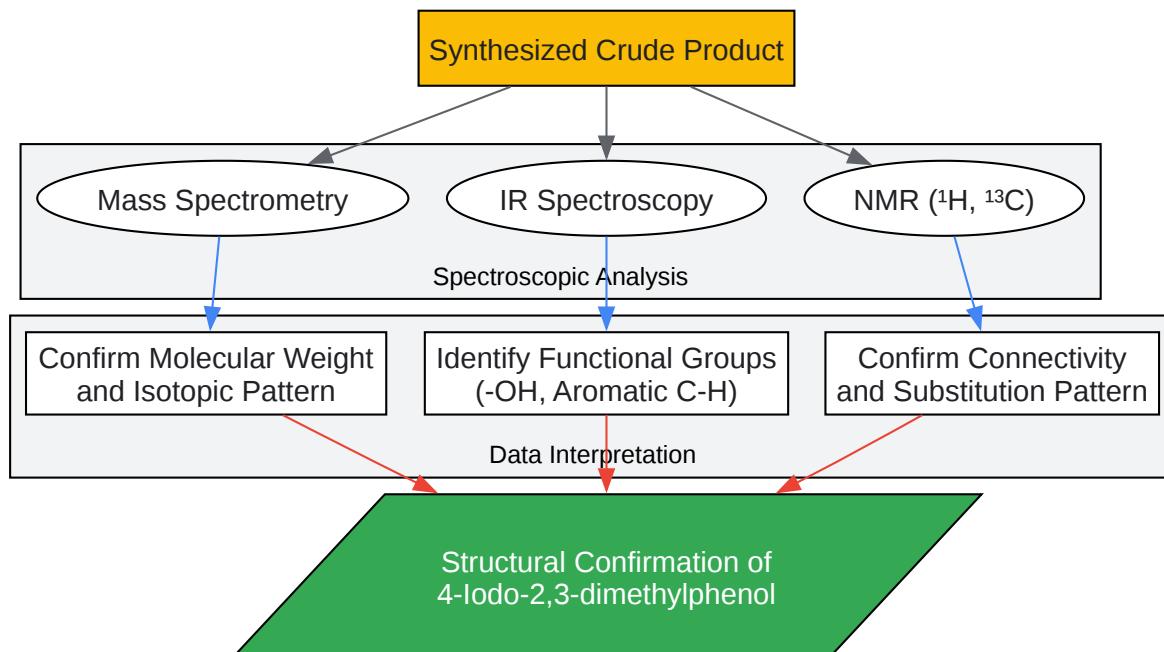


Figure 2: Logical Characterization Workflow

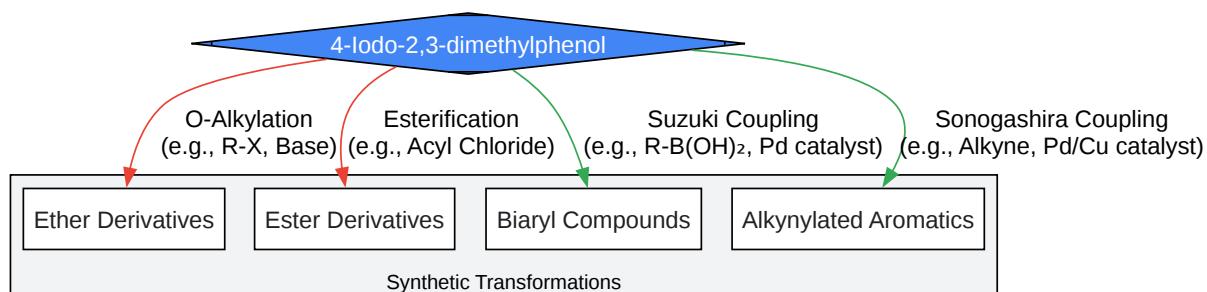


Figure 3: Potential Reactivity Pathways

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